N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of cyclopentyl, tetrahydroindazole, and thiophene carboxamide moieties
Mechanism of Action
Target of Action
The compound N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular stress response, making them potential targets for the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives have been found to interact with their targets, leading to changes in the activity of these kinases . For instance, they can inhibit the activity of these kinases, disrupting the normal cell cycle and leading to cell death . This makes them potential therapeutic agents for diseases characterized by abnormal cell proliferation, such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and cellular stress response, given its potential targets . By inhibiting the activity of kinases involved in these pathways, the compound could disrupt normal cell function and lead to cell death . This could have downstream effects on tissue and organ function, depending on the specific cells affected .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of certain kinases, it could disrupt normal cell function and lead to cell death . This could potentially be used to treat diseases characterized by abnormal cell proliferation, such as cancer . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps:
Formation of the Tetrahydroindazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopentyl Group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the Thiophene Carboxamide Moiety: This can be synthesized through the reaction of thiophene-3-carboxylic acid with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the indazole or thiophene rings.
Substitution: Substituted derivatives at the cyclopentyl or thiophene positions.
Scientific Research Applications
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies related to cell signaling and receptor binding due to its unique structure.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-1H-indazole-1-carboxamides.
Thiophene Carboxamides: Compounds with similar thiophene carboxamide structures.
Uniqueness
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is unique due to its combination of cyclopentyl, tetrahydroindazole, and thiophene carboxamide moieties, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(13-9-10-23-12-13)19-11-16-15-7-3-4-8-17(15)21(20-16)14-5-1-2-6-14/h9-10,12,14H,1-8,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFLDMKLJOUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.